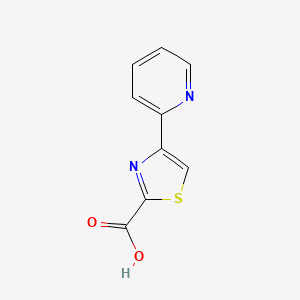

4-(Pyridin-2-yl)thiazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-2-yl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-3-1-2-4-10-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXPZNRYQFUOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634438 | |

| Record name | 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59020-45-0 | |

| Record name | 4-(2-Pyridinyl)-2-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59020-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-(Pyridin-2-yl)thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridine and thiazole moieties are key pharmacophores found in numerous biologically active molecules.[1][2][3] This document details a robust and reproducible multi-step synthetic pathway, grounded in the classic Hantzsch thiazole synthesis. We will delve into the synthesis of a key α-haloketone precursor, the core cyclization reaction, and the final hydrolysis step. Each section includes detailed, field-proven protocols, mechanistic insights explaining the rationale behind experimental choices, and visual aids to facilitate understanding. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the synthesis of this important scaffold.

Introduction: The Significance of the Pyridinyl-Thiazole Scaffold

The convergence of pyridine and thiazole rings within a single molecular architecture creates a scaffold with significant potential for biological activity. Thiazole rings are a component of many FDA-approved drugs and are known to exhibit a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][4] Similarly, the pyridine ring is a privileged structure in medicinal chemistry, contributing to the efficacy of numerous pharmaceuticals.[3][5]

The target molecule, this compound (Molecular Formula: C₉H₆N₂O₂S, Molecular Weight: 206.22 g/mol ), serves as a valuable intermediate for the synthesis of more complex drug candidates.[6][7] Its carboxylic acid functionality provides a convenient handle for further chemical modification, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR).[6]

While several synthetic strategies can be envisioned, including various condensation and cyclization reactions[6], the Hantzsch thiazole synthesis remains one of the most reliable and high-yielding methods for constructing the 4-substituted thiazole core.[8][9] This guide will focus on a validated three-part synthetic sequence that is both efficient and scalable.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages: preparation of the α-haloketone, the core Hantzsch cyclization to form the thiazole ester, and subsequent hydrolysis to yield the final carboxylic acid.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 59020-45-0 [smolecule.com]

- 7. This compound | C9H6N2O2S | CID 23467913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. synarchive.com [synarchive.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyridin-2-yl)thiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyridine ring, a thiazole ring, and a carboxylic acid group, confers a unique set of physicochemical properties that are critical for its biological activity, formulation, and pharmacokinetic profile. This guide provides a comprehensive analysis of these properties, including its acid-base behavior, solubility, thermal stability, and spectroscopic characteristics. The causality behind experimental choices for determining these parameters is discussed, and detailed protocols are provided to ensure methodological rigor.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical reactivity and ability to interact with biological targets.[1] Among these, molecules incorporating both pyridine and thiazole rings are of particular interest due to their presence in numerous biologically active compounds.[2] this compound (Figure 1) is a notable example, recognized for its potential applications in medicinal chemistry and organic synthesis.[1] The presence of nitrogen and sulfur heteroatoms, along with the acidic carboxylic acid functionality, dictates its interactions with physiological systems and its suitability as a drug candidate or a key intermediate in the synthesis of more complex molecules.[1] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design and development.

Figure 1: Chemical Structure of this compound

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of rational drug design. These properties influence everything from its absorption and distribution in the body to its formulation into a stable and effective dosage form.

Molecular and General Properties

A summary of the fundamental molecular properties of this compound is presented in Table 1. These values are foundational for many subsequent calculations and experimental designs.

Table 1: General and Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂S | [1][3] |

| Molecular Weight | 206.22 g/mol | [1][3] |

| CAS Number | 59020-45-0 | [1][3] |

| IUPAC Name | 4-(pyridin-2-yl)-1,3-thiazole-2-carboxylic acid | [3] |

| XLogP3 | 1.4 | [3] |

| Topological Polar Surface Area | 91.3 Ų | [3] |

XLogP3 is a computed value that provides an estimate of the compound's lipophilicity, a critical factor in its ability to cross biological membranes. A value of 1.4 suggests a moderate degree of lipophilicity. The topological polar surface area (TPSA) is another important descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration.

Acid-Base Behavior and pKa

The presence of both an acidic carboxylic acid group and basic nitrogen atoms (on the pyridine and thiazole rings) makes this compound an amphoteric molecule. Its ionization state, which is dependent on the pH of the surrounding environment, will significantly impact its solubility, receptor binding, and other biological interactions.

The molecule has three primary sites for proton exchange[1]:

-

Carboxylic acid: The primary acidic site.

-

Pyridine ring nitrogen: A basic site.

-

Thiazole ring nitrogen: A weakly basic site.

The acid dissociation constants (pKa) for these functional groups are critical parameters. An experimental pKa of approximately 3.3 has been reported for the carboxylic acid group. The pyridine nitrogen has a calculated conjugate-acid pKaH of around 5.6.[1] The thiazole nitrogen is significantly less basic, with an estimated pKaH of 2.4.[1]

Table 2: Acid-Base Properties of this compound

| Functional Group | Property | pKa Value | Source |

| Carboxylic Acid | Acidic | ~3.3 (experimental) | [1] |

| Pyridine Nitrogen | Basic (conjugate acid) | ~5.6 (calculated) | [1] |

| Thiazole Nitrogen | Weakly Basic (conjugate acid) | ~2.4 (estimated) | [1] |

The interplay of these pKa values means that the molecule will exist predominantly as a zwitterion over a certain pH range, with a positively charged pyridine ring and a negatively charged carboxylate group. This zwitterionic character can have a profound effect on its physical properties, including melting point and solubility.

Melting Point and Thermal Stability

Thermogravimetric analysis (TGA) has shown that this compound is thermally stable up to approximately 300 °C.[1] Above this temperature, it undergoes decarboxylation, a common thermal decomposition pathway for carboxylic acids.[1] This high thermal stability is an advantageous property for pharmaceutical development, as it suggests the compound can withstand various processing conditions without degradation.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. The solubility of this compound is expected to be highly pH-dependent due to its amphoteric nature.

-

In acidic solutions (pH < ~2.4): The carboxylic acid will be protonated (neutral), and both the pyridine and thiazole nitrogens will be protonated (positively charged), leading to a net positive charge and likely increased water solubility.

-

In the zwitterionic region (pH ~3.3 to ~5.6): The carboxylic acid will be deprotonated (negatively charged) and the pyridine nitrogen will be protonated (positively charged). While the net charge is neutral, the presence of charged groups can still enhance aqueous solubility compared to a completely neutral molecule.

-

In basic solutions (pH > ~5.6): The carboxylic acid will be deprotonated (negatively charged), and the pyridine nitrogen will be neutral, resulting in a net negative charge and likely increased water solubility.

The compound's solubility in organic solvents will be influenced by the polarity of the solvent and its ability to engage in hydrogen bonding. Due to its polar functional groups, it is expected to have limited solubility in non-polar solvents like hexane and better solubility in more polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). A systematic study of its solubility in a range of pharmaceutically relevant solvents is a crucial step in its pre-formulation development.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its unambiguous identification and the elucidation of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine and thiazole rings. The chemical shifts of the pyridine protons will be in the aromatic region (typically 7.0-9.0 ppm), with their exact positions influenced by the electron-withdrawing effect of the nitrogen atom and the thiazole substituent. The proton on the thiazole ring will also appear in the aromatic region. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (typically >10 ppm), and its position can be sensitive to solvent and concentration.[4]

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-185 ppm.[4] The carbon atoms of the pyridine and thiazole rings will have characteristic chemical shifts in the aromatic region (typically 110-160 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to show several key absorption bands:

-

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group of the carboxylic acid dimer.[4]

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid. The exact position will depend on the extent of hydrogen bonding.

-

C=N and C=C Stretches: A series of bands in the 1600-1400 cm⁻¹ region corresponding to the stretching vibrations of the C=N and C=C bonds within the pyridine and thiazole rings.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The pyridine and thiazole rings in this compound constitute a conjugated system, which is expected to give rise to characteristic UV absorptions. The spectrum will likely show π → π* transitions at shorter wavelengths and potentially n → π* transitions at longer wavelengths. The position of the maximum absorbance (λmax) will be sensitive to the solvent polarity and the pH of the solution due to the different ionization states of the molecule.

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following experimental protocols are recommended for the characterization of this compound.

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the pKa values of the acidic and basic functional groups.

References

- 1. Buy this compound | 59020-45-0 [smolecule.com]

- 2. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H6N2O2S | CID 23467913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

crystal structure of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid and its analogues

An In-depth Technical Guide to the Crystal Structure of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid and Its Analogues

Authored by: Gemini, Senior Application Scientist

Introduction

The intersection of heterocyclic chemistry and medicinal research has yielded numerous compounds with significant therapeutic potential. Among these, molecules incorporating both pyridine and thiazole rings have garnered substantial interest. This compound stands as a foundational scaffold in this class. Its unique structural arrangement, featuring a metal-chelating pyridine ring, a biologically active thiazole core, and a reactive carboxylic acid group, makes it and its analogues prime candidates for drug discovery and development.[1] These compounds have shown promise as antimicrobial, anticancer, and enzyme-inhibiting agents.[1][2][3][4]

Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount for rational drug design. The crystal structure dictates not only the conformation of the molecule itself but also the intricate network of intermolecular interactions that govern critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comprehensive exploration of the , detailing the synthetic methodologies, crystallographic analysis, and the profound implications of their solid-state architecture in the field of drug development.

Synthesis and Crystallization

The synthesis of this compound and its derivatives is typically achieved through established heterocyclic chemistry routes.[1] A common and effective method involves the Hantzsch thiazole synthesis or variations thereof, where a thiourea or thioamide is condensed with an α-haloketone.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative multi-step synthesis, a common approach for constructing this heterocyclic system.[1]

Step 1: Synthesis of 2-Bromoacetylpyridine

-

Dissolve 2-acetylpyridine in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Slowly add an equimolar amount of bromine (Br₂) dropwise while maintaining the temperature at 0-5°C with an ice bath.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromoacetylpyridine.

Step 2: Synthesis of Ethyl 4-(Pyridin-2-yl)thiazole-2-carboxylate

-

Reflux a mixture of 2-bromoacetylpyridine and ethyl thiooxamate in ethanol for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Hydrolysis to this compound

-

Suspend the ethyl 4-(pyridin-2-yl)thiazole-2-carboxylate in a mixture of ethanol and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature.[5]

-

Once the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid like hydrochloric acid (HCl).[6]

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water to remove any residual salts, and dry under high vacuum to yield the final product.

Protocol: Single Crystal Growth

Obtaining high-quality single crystals is the critical prerequisite for X-ray diffraction analysis. The slow evaporation technique is commonly employed for compounds like these.

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., DMSO, DMF, or methanol/ethanol mixtures) to near saturation at a slightly elevated temperature.[1]

-

Filter the solution while warm through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap containing small perforations or with paraffin film pierced with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, single crystals.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule and its arrangement in a crystal lattice.

The Workflow of Structure Determination

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined.

Structural Insights: The Core Molecule and Its Analogues

Molecular Conformation

The core structure consists of a pyridine ring linked to a thiazole ring. A key conformational feature is the dihedral angle between the planes of these two aromatic rings. In many analogues, the molecule adopts a nearly planar conformation, which is stabilized by intramolecular interactions and facilitates efficient crystal packing through π-π stacking. The carboxylic acid group is typically coplanar with the thiazole ring.

Crystal Packing and Supramolecular Assembly

The solid-state architecture of these compounds is dominated by a network of non-covalent interactions.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It typically forms strong O-H···N hydrogen bonds, often with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of robust supramolecular synthons like dimers or chains.[9]

-

π-π Stacking: The planar aromatic systems of the pyridine and thiazole rings facilitate significant π-π stacking interactions, which contribute substantially to the overall stability of the crystal lattice.[8]

-

Other Interactions: Weaker C-H···O and C-H···N interactions further stabilize the three-dimensional packing arrangement.[8]

The interplay of these interactions dictates the final crystal packing. For example, pyridine-thiazole hybrids have been observed to form intricate hydrogen-bonded networks, creating a highly stable crystalline solid.[8]

Structural Data of Analogues

The modification of the core scaffold provides a means to tune the biological activity and physicochemical properties. Crystallographic studies of these analogues reveal how substituents influence solid-state packing.

| Compound/Analogue | Moiety | Space Group | Key Intermolecular Interactions | Reference |

| Thiazole Derivatives | Thiazole-scaffold | P-1 | Hydrogen bonds, π-π stacking | --INVALID-LINK--[2] |

| Pyridine-Thiazole Hybrids | Pyridine-Thiazole | P2₁/c | N-H···O, C-H···N, C-H···Cg (π) | --INVALID-LINK--[8] |

| Pyridine-Carboxylic Acids | Pyridine-Carboxylic Acid | P2₁/c, P-1 | O-H···N, C-H···O | --INVALID-LINK--[10] |

| Thiazole-Carboxylic Acid Metal Complexes | Thiazole-Carboxylic Acid | P2₁/c, Pbca | Coordination bonds, H-bonds | --INVALID-LINK--[11] |

Note: This table is illustrative, compiling data from related structural classes to infer the behavior of the topic compound. Cg refers to the center of gravity of an aromatic ring.

Implications for Drug Development

A thorough understanding of the is not merely an academic exercise; it is a cornerstone of modern, structure-based drug design.

-

Target Binding and Potency: For analogues that act as enzyme inhibitors, such as human dihydroorotate dehydrogenase (HsDHODH) inhibitors, X-ray crystallography of the ligand-protein complex reveals the precise binding mode.[2][3] This information is invaluable for designing new analogues with improved potency and selectivity by optimizing interactions with key amino acid residues in the active site.[2]

-

Physicochemical Properties: The strength and nature of the intermolecular interactions in the crystal lattice directly influence melting point, thermodynamic stability, and, most critically, solubility. A highly stable crystal lattice with strong hydrogen bonds and efficient packing can lead to poor aqueous solubility, hindering oral bioavailability.

-

Polymorphism: Many organic molecules can crystallize in multiple different forms, a phenomenon known as polymorphism.[11] Each polymorph has a unique crystal structure and, consequently, different physical properties. Identifying and controlling the desired polymorphic form is a regulatory requirement and is essential for ensuring consistent product quality and therapeutic efficacy. Crystallographic analysis is the definitive tool for identifying and characterizing polymorphs.

Conclusion

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. This guide has illuminated the critical role of single-crystal X-ray diffraction in elucidating the detailed solid-state structures of these compounds. The conformation of the molecule, governed by the interplay between the pyridine and thiazole rings, and the intricate network of hydrogen bonds and π-stacking interactions that define the crystal packing, are fundamental to their behavior. By leveraging these structural insights, researchers and drug development professionals can more effectively design and optimize molecules with enhanced biological activity and superior pharmaceutical properties, ultimately accelerating the journey from chemical synthesis to clinical application.

References

- 1. Buy this compound | 59020-45-0 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. academic.oup.com [academic.oup.com]

- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 7. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Blueprint of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 4-(Pyridin-2-yl)thiazole-2-carboxylic acid. This molecule, featuring a unique assembly of pyridine, thiazole, and carboxylic acid moieties, is of significant interest to researchers in medicinal chemistry and drug development.[1] This document will delve into the theoretical and practical aspects of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and providing a thorough interpretation of the spectral data, this guide serves as an in-depth resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

This compound (C₉H₆N₂O₂S, Molecular Weight: 206.22 g/mol ) is a structurally intriguing organic molecule that holds potential in various fields of chemical research.[2] The convergence of three distinct chemical functionalities—a pyridine ring, a thiazole ring, and a carboxylic acid group—imparts a unique electronic and steric profile to the molecule, making its unambiguous structural elucidation paramount. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular architecture.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic data. The key structural features that will dominate the spectra are the aromatic pyridine and thiazole rings, and the carboxylic acid group.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms in this compound.

Experimental Protocol: NMR Spectroscopy

A standard and reliable protocol for acquiring high-quality NMR spectra of the title compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiazole rings, as well as the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[3][4] |

| Pyridine H-6 | 8.6 - 8.8 | Doublet | 1H | The proton ortho to the nitrogen atom is significantly deshielded. |

| Pyridine H-3 | 8.0 - 8.2 | Doublet | 1H | Deshielded due to its position on the aromatic ring. |

| Pyridine H-4 | 7.8 - 8.0 | Triplet | 1H | Exhibits coupling to both H-3 and H-5. |

| Pyridine H-5 | 7.3 - 7.5 | Triplet | 1H | Exhibits coupling to both H-4 and H-6. |

| Thiazole H-5 | 8.3 - 8.5 | Singlet | 1H | The lone proton on the thiazole ring, deshielded by the aromatic system and the adjacent sulfur and nitrogen atoms. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Carboxylic Acid (-COOH) | 160 - 170 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3] |

| Thiazole C-2 | 165 - 175 | The carbon atom of the carboxylic acid-bearing thiazole is highly deshielded due to the attached heteroatoms and the carboxyl group. |

| Thiazole C-4 | 150 - 160 | The carbon atom attached to the pyridine ring. |

| Pyridine C-2 | 150 - 155 | The carbon atom directly bonded to the thiazole ring. |

| Pyridine C-6 | 148 - 152 | The carbon atom ortho to the nitrogen. |

| Pyridine C-4 | 136 - 140 | Aromatic carbon in the pyridine ring. |

| Pyridine C-3 | 120 - 125 | Aromatic carbon in the pyridine ring. |

| Pyridine C-5 | 124 - 128 | Aromatic carbon in the pyridine ring. |

| Thiazole C-5 | 115 - 125 | The carbon atom bearing the lone proton on the thiazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an IR spectrum of a solid sample is as follows:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Assignment |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][5][6] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the pyridine and thiazole rings.[5] |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch of the carboxylic acid. Conjugation with the thiazole ring may slightly lower this frequency.[6][7] |

| C=N and C=C Stretch (Aromatic Rings) | 1400 - 1600 | Medium to Strong | Vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyridine and thiazole rings. |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Medium | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group. |

| C-H Bending (Aromatic) | 700 - 900 | Medium to Strong | Out-of-plane bending vibrations of the C-H bonds on the aromatic rings, which can be diagnostic of the substitution pattern. |

digraph "IR_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];A[label="Sample Preparation (ATR)"]; B[label="FTIR Spectrometer"]; C [label="Data Acquisition (4000-400 cm-1)"]; D [label="Background Subtraction"]; E [label="Spectrum Interpretation"];

A -> B[label="Place sample"]; B -> C [label="Acquire data"]; C -> D [label="Process raw data"]; D -> E [label="Analyze spectrum"]; }

Figure 2: Workflow for acquiring and interpreting an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to determine the most sensitive ionization mode.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.

Predicted Mass Spectrum

The ESI mass spectrum is expected to show a prominent molecular ion peak.

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 207.02 | Protonated molecular ion in positive ion mode. |

| [M-H]⁻ | 205.00 | Deprotonated molecular ion in negative ion mode. |

Fragmentation Analysis:

Under higher energy conditions (e.g., in tandem MS/MS experiments), fragmentation of the molecular ion is expected. Key fragmentation pathways would likely involve:

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a very common fragmentation pathway for carboxylic acids.[8][9] This would result in a fragment ion at m/z 163 in positive ion mode.

-

Cleavage of the thiazole ring: The thiazole ring may undergo fragmentation, leading to characteristic losses.[8][9]

-

Fragmentation of the pyridine ring: The pyridine ring can also fragment, although it is generally more stable.

Figure 3: Predicted primary fragmentation pathway in positive ion ESI-MS.

Conclusion

The spectroscopic characterization of this compound provides a detailed and unambiguous confirmation of its molecular structure. This technical guide has outlined the expected NMR, IR, and MS data based on established spectroscopic principles and data from analogous compounds. The provided protocols offer a reliable framework for obtaining high-quality spectra, and the detailed interpretations serve as a valuable resource for researchers working with this and related heterocyclic systems. The confluence of the pyridine, thiazole, and carboxylic acid functionalities presents a rich spectroscopic landscape, and a thorough understanding of these spectral features is essential for advancing the chemical and medicinal applications of this promising class of molecules.

References

- 1. Synthesis, Characterization and Biological Evaluation of Substituted Pyridine Based Benzo-thiazol Derivatives: In Silico Calculations and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C9H6N2O2S | CID 23467913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. echemi.com [echemi.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. article.sapub.org [article.sapub.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid (CAS: 59020-45-0): A Heterocyclic Scaffold for Modulating Endocannabinoid Signaling

Executive Summary

This guide provides a comprehensive technical overview of 4-(Pyridin-2-yl)thiazole-2-carboxylic acid (CAS Number: 59020-45-0), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Possessing a unique pyridine-thiazole scaffold, this molecule has been identified in preliminary studies and patent literature for its potential biological activities, including antimicrobial and anticancer effects, with a notable theoretical application as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] Inhibition of FAAH represents a compelling therapeutic strategy for augmenting the endogenous cannabinoid system to address conditions such as chronic pain, anxiety, and inflammatory disorders.[2][3]

This document delves into the compound's physicochemical properties, its primary mechanism of action as a putative FAAH inhibitor, a detailed protocol for its characterization in a fluorometric inhibition assay, and its broader applications as both a research tool and a synthetic intermediate.[1] It is intended to serve as a foundational resource for scientists exploring the therapeutic potential of modulating the endocannabinoid system.

Physicochemical Properties

This compound is an organic compound characterized by its rigid, planar structure, which influences its solubility and thermal stability.[1] The presence of both a basic pyridine ring and an acidic carboxylic acid group suggests pH-dependent solubility, a critical factor for experimental design and formulation.[1]

| Property | Value | Source(s) |

| CAS Number | 59020-45-0 | [1] |

| IUPAC Name | 4-pyridin-2-yl-1,3-thiazole-2-carboxylic acid | [1] |

| Molecular Formula | C₉H₆N₂O₂S | [1] |

| Molecular Weight | 206.22 g/mol | [1] |

| Appearance | Solid, powder | [4] |

| Solubility (Water) | < 0.1 mg/mL (pH 2-10); solubility increases in mildly basic conditions (pH > 6.5) | [1] |

| Solubility (Organic) | ≥ 50 mg/mL in DMSO; ≥ 40 mg/mL in DMF | [1] |

| Thermal Stability | Stable up to ~300 °C, at which point decarboxylative pyrolysis occurs. | [1] |

Biological Activity and Therapeutic Rationale

The primary therapeutic interest in this scaffold stems from its potential to inhibit Fatty Acid Amide Hydrolase (FAAH).[2][3] FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2] By inhibiting FAAH, the localized concentrations of these signaling lipids are increased, thereby enhancing their natural analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2]

Beyond FAAH inhibition, the thiazole ring is a well-established pharmacophore present in numerous approved drugs, recognized for a wide spectrum of activities including anticancer and antimicrobial effects.[4] Preliminary studies suggest that this compound may also exhibit these properties, making it a versatile scaffold for further derivatization and screening.[1]

Core Mechanism of Action: Augmenting Endocannabinoid Signaling via FAAH Inhibition

The endocannabinoid system (ECS) is a critical neuromodulatory system that regulates a vast array of physiological processes. When a neuron is depolarized, it can release endocannabinoids like anandamide "on-demand" into the synaptic cleft. Anandamide then travels retrogradely to bind to presynaptic cannabinoid receptors (CB1), inhibiting further neurotransmitter release. This signaling is tightly controlled and rapidly terminated when anandamide is taken up by the postsynaptic neuron and hydrolyzed by FAAH into arachidonic acid and ethanolamine.

An inhibitor, such as this compound, is hypothesized to bind to the active site of FAAH, preventing it from degrading anandamide. This blockade leads to an accumulation of anandamide in the vicinity of the synapse, prolonging its signaling at CB1/CB2 receptors and amplifying its therapeutic effects in a spatially and temporally controlled manner. This mechanism offers a more nuanced modulation of the ECS compared to the global activation caused by direct receptor agonists.

Signaling Pathway Visualization

The following diagram illustrates the role of FAAH in the endocannabinoid system and the mechanism of its inhibition.

Caption: FAAH inhibition mechanism within the endocannabinoid system.

Quantitative Analysis: Comparative Potency of FAAH Inhibitors

| Compound | Target | IC₅₀ Value (nM) | Notes | Source(s) |

| PF-04457845 | Human FAAH | 7.2 | Covalent, irreversible inhibitor that entered clinical trials. | [4] |

| JZL195 | Human FAAH | 2.0 | Potent dual inhibitor of FAAH and MAGL. | [4] |

| URB937 | Human FAAH | 26.8 | Peripherally restricted FAAH inhibitor. | [4] |

| JNJ-1661010 | Human FAAH | 12.0 | Selective for FAAH-1 over FAAH-2. | [4] |

| SW-17 | Human FAAH | 9.8 | Reversible, dual inhibitor of FAAH and sEH. | [5] |

Standard Operating Procedure: In Vitro Fluorometric FAAH Inhibition Assay

This protocol provides a robust method for determining the inhibitory potential of a test compound against FAAH.

Principle: This assay quantifies FAAH activity by measuring the hydrolysis of a non-fluorescent substrate, such as AMC-arachidonoyl amide, into a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[6] The rate of fluorescence increase is directly proportional to FAAH activity. An inhibitor will reduce this rate, allowing for the calculation of an IC₅₀ value.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)

-

FAAH Substrate (e.g., AMC arachidonoyl amide)

-

Test Compound (CAS 59020-45-0) dissolved in DMSO

-

Known FAAH inhibitor (Positive Control, e.g., JZL 195)

-

Opaque, white 96-well microplates

-

Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Experimental Workflow Diagram:

Caption: Workflow for the in vitro FAAH inhibition screening assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a 1X FAAH Assay Buffer from a 10X stock with pure water.

-

Dilute the FAAH enzyme stock to the desired working concentration in 1X FAAH Assay Buffer immediately before use. Keep on ice.

-

Prepare a serial dilution of the test compound (e.g., starting from 100 µM) and the positive control in the appropriate solvent (e.g., DMSO).

-

-

Assay Plate Setup (in triplicate):

-

Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent (e.g., DMSO).

-

100% Initial Activity Wells (Control): Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of solvent.

-

Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the corresponding test compound dilution.

-

-

Pre-incubation:

-

Cover the plate and incubate for 5-15 minutes at 37°C. This step is critical for covalent or slow-binding inhibitors to interact with the enzyme before substrate addition.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.

-

-

Signal Measurement:

-

Endpoint: Cover the plate and incubate for 30 minutes at 37°C. Measure the final fluorescence.

-

Kinetic: Immediately place the plate in the reader pre-set to 37°C and measure fluorescence every minute for 30 minutes. This method is often preferred as it provides the initial reaction rate (V₀).

-

-

Data Analysis:

-

Subtract the average fluorescence of the background wells from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Control))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

-

Applications in Drug Discovery and Chemical Biology

-

Lead Scaffold for FAAH Inhibitors: The pyridine-thiazole-carboxylic acid core serves as an attractive starting point for medicinal chemistry campaigns. The pyridine and thiazole rings offer sites for substitution to optimize potency, selectivity, and pharmacokinetic properties.[2]

-

Probe for Endocannabinoid Research: As a potential inhibitor, this compound can be used as a tool to investigate the physiological and pathological roles of FAAH and anandamide signaling in various cellular and animal models of disease.[1]

-

Intermediate for Heterocyclic Synthesis: Its functional groups (carboxylic acid, pyridine nitrogen) make it a versatile building block for creating more complex molecules for screening libraries.[1]

Chemical Synthesis Routes: An Overview

The synthesis of this compound and related structures is well-established in heterocyclic chemistry. Common approaches include:

-

Hantzsch Thiazole Synthesis: A classical method involving the condensation of an α-haloketone (derived from a pyridine precursor) with a thioamide.

-

Condensation Reactions: Direct condensation of pyridine derivatives with appropriate thiazole carboxylic acids under acidic or basic conditions can also be employed to form the final product.[1]

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate laboratory precautions.

-

Hazard Class: While a specific safety data sheet (SDS) for this exact CAS number is not universally available, related pyridine-carboxylic acids and thiazole derivatives are classified as causing skin irritation, serious eye irritation/damage, and potential respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration or freezing (-20°C) is recommended.

Commercial Suppliers

This compound is available from several chemical suppliers for research purposes. It is important to request a certificate of analysis to verify purity.

-

Smolecule

-

Alfa Chemistry

-

AstaTech (Chengdu) BioPharmaceutical Corp.

-

BLD Pharmatech Co., Limited

-

Anichem LLC

-

CymitQuimica

References

- 1. Buy this compound | 59020-45-0 [smolecule.com]

- 2. US20090118503A1 - Faah inhibitors - Google Patents [patents.google.com]

- 3. WO2008157740A2 - Faah inhibitors - Google Patents [patents.google.com]

- 4. Thiazolidinediones and Thiopyrans | CymitQuimica [cymitquimica.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2005020899A2 - Substituted cycloalkyamine derivatives as modulators of chemokine receptor activity - Google Patents [patents.google.com]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyridinyl-Thiazole Compounds

Abstract

The pyridinyl-thiazole core is a cornerstone in modern medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of biologically active molecules. This technical guide provides an in-depth exploration of the discovery and historical development of this remarkable heterocyclic system. We will traverse the timeline from its early synthetic origins to its pivotal role in the development of targeted therapeutics, most notably as potent inhibitors of p38 MAP kinase. This document is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also a practical understanding of the key synthetic methodologies, structure-activity relationships (SAR), and the causal reasoning behind the experimental choices that have shaped this important class of compounds.

Introduction: The Emergence of a Versatile Pharmacophore

The pyridine ring, a ubiquitous feature in natural products and pharmaceuticals, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability.[1] Similarly, the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component of bioactive molecules like vitamin B1 (thiamine) and the antibiotic penicillin.[2][3] The fusion of these two entities into a pyridinyl-thiazole scaffold creates a molecule with a rich electronic landscape and a three-dimensional architecture amenable to interaction with a wide array of biological targets.

The inherent versatility of the pyridinyl-thiazole system stems from several key features:

-

Tunable Electronics: The electron-withdrawing nature of the pyridine nitrogen and the electronic properties of the thiazole ring can be modulated through substitution, allowing for fine-tuning of the molecule's overall electronic character.

-

Diverse Substitution Patterns: Both the pyridine and thiazole rings offer multiple points for chemical modification, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

-

Rigid yet Conformable Structure: The scaffold provides a relatively rigid framework that can pre-organize appended functional groups for optimal target binding, while still allowing for a degree of conformational flexibility.

These attributes have made pyridinyl-thiazole derivatives a fertile ground for drug discovery, leading to the identification of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]

Foundational Syntheses: The Hantzsch Thiazole Synthesis and its Progeny

The history of pyridinyl-thiazole compounds is intrinsically linked to the development of fundamental heterocyclic chemistry. The most prominent and historically significant method for constructing the thiazole ring is the Hantzsch thiazole synthesis .[2] This robust reaction involves the condensation of an α-haloketone with a thioamide.

The Classic Hantzsch Synthesis of a Pyridinyl-Thiazole

The application of the Hantzsch synthesis to create pyridinyl-thiazole compounds typically involves the reaction of a pyridinyl-thioamide with an appropriate α-haloketone.

Experimental Protocol: Synthesis of a Generic 2-Pyridinyl-Thiazole Derivative

-

Thioamide Formation: The corresponding pyridinyl carboxamide is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, in an anhydrous solvent like toluene or dioxane under reflux to yield the pyridinyl-thioamide.

-

Cyclocondensation: The purified pyridinyl-thioamide is dissolved in a suitable solvent, often ethanol or acetic acid.

-

α-Haloketone Addition: The α-haloketone (e.g., chloroacetone or a phenacyl bromide) is added to the solution, often in equimolar amounts or with a slight excess.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired pyridinyl-thiazole.[4][7]

dot graph HantzschSynthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Hantzsch Thiazole Synthesis for Pyridinyl-Thiazoles", labelloc=t, fontsize=14, fontname="Helvetica-Bold"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

PyridinylThioamide [label="Pyridinyl-Thioamide"]; AlphaHaloketone [label="α-Haloketone"]; Intermediate [label="Thiazoline Intermediate", shape=ellipse, style=dashed]; Product [label="Pyridinyl-Thiazole", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

PyridinylThioamide -> Intermediate [label="+"]; AlphaHaloketone -> Intermediate; Intermediate -> Product [label="Dehydration"]; } caption { label = "Generalized Hantzsch synthesis workflow."; fontsize = 10; fontname = "Helvetica"; }

The causality behind the enduring utility of the Hantzsch synthesis lies in its reliability, broad substrate scope, and the ready availability of the starting materials. This has allowed medicinal chemists to generate extensive libraries of pyridinyl-thiazole analogs for biological screening.

The Rise to Prominence: Pyridinyl-Heterocycles as p38 MAP Kinase Inhibitors

A pivotal moment in the history of pyridinyl-thiazole compounds was the discovery of their potent inhibitory activity against p38 mitogen-activated protein (MAP) kinase.[8][9] The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[9][10] Consequently, inhibiting p38 MAP kinase emerged as a highly attractive therapeutic strategy for treating chronic inflammatory diseases such as rheumatoid arthritis.[11]

The initial breakthrough in this area came with the discovery of pyridinyl-imidazole inhibitors.[12] These compounds served as the essential pharmacophore, demonstrating that a vicinal aryl/4-pyridinyl-heterocycle arrangement was key for potent inhibition.[13] This discovery spurred extensive research into replacing the imidazole core with other heterocycles, including thiazole, in an effort to improve potency, selectivity, and pharmacokinetic profiles.[8][12]

dot graph p38_Inhibition_Pathway { graph [rankdir="TB", splines=true, nodesep=0.5, label="p38 MAP Kinase Signaling and Inhibition", labelloc=t, fontsize=14, fontname="Helvetica-Bold"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Stress [label="Inflammatory Stimuli / Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MKK [label="MAPKKs (e.g., MKK3/6)"]; p38 [label="p38 MAP Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; Substrates [label="Downstream Substrates\n(e.g., MK2, Transcription Factors)"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; PyridinylThiazole [label="Pyridinyl-Thiazole\nInhibitor", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Stress -> MKK [label="Activation"]; MKK -> p38 [label="Phosphorylation"]; p38 -> Substrates [label="Phosphorylation"]; Substrates -> Cytokines [label="Increased Production"]; PyridinylThiazole -> p38 [label="Inhibition (ATP-competitive)", color="#EA4335", style=bold, arrowhead=tee]; } caption { label = "Inhibition of the p38 MAP kinase pathway."; fontsize = 10; fontname = "Helvetica"; }

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies were instrumental in optimizing the pyridinyl-thiazole scaffold for p38 inhibition. Key insights from these studies include:

-

The 4-Pyridinyl Moiety: The nitrogen of the pyridine ring is crucial for activity, as it forms a key hydrogen bond with the hinge region of the p38 ATP-binding site.

-

The Phenyl Ring at Position 4 of the Thiazole: A substituted phenyl ring at this position is generally required for potent activity, occupying a hydrophobic pocket in the enzyme.

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact potency and selectivity. Electron-withdrawing groups, such as fluorine or chlorine, were often found to be beneficial.[8]

-

The Thiazole Ring: The thiazole itself serves as a rigid scaffold to correctly orient the key pyridine and phenyl pharmacophores.

These SAR insights guided the rational design of numerous pyridinyl-thiazole derivatives, leading to the identification of compounds with potent in vitro and in vivo activity.[8]

Beyond Inflammation: Diversification of Biological Targets

While the development of p38 MAP kinase inhibitors remains a major chapter in the story of pyridinyl-thiazoles, the versatility of this scaffold has led to its exploration against a wide range of other biological targets.

Anticancer Applications

Numerous studies have reported the synthesis of novel pyridinyl-thiazole hybrids with significant anticancer activity.[4][7][14] These compounds have been shown to exert their effects through various mechanisms, including:

-

Inhibition of Angiogenesis: Certain pyridinyl-thiazole carboxamides have been shown to suppress the formation of new blood vessels, a critical process for tumor growth and metastasis.[15][16]

-

Induction of Apoptosis: Some derivatives have been found to trigger programmed cell death in cancer cells.[17][18]

-

Kinase Inhibition: Beyond p38, pyridinyl-thiazoles have been investigated as inhibitors of other kinases implicated in cancer, such as Transforming Growth Factor-beta type 1 receptor (ALK5).[19]

Table 1: Representative Biological Activities of Pyridinyl-Thiazole Compounds

| Compound Class | Target | Biological Activity | Reference(s) |

| 4-Phenyl-5-pyridyl-1,3-thiazoles | p38 MAP Kinase | Inhibition of TNF-α release, anti-inflammatory | [8] |

| Pyridinyl-thiazolyl carboxamides | Angiogenesis | Inhibition of HUVEC colony formation and migration | [15][16] |

| Hydrazonothiazole-based pyridines | MMP-9, Apoptosis Induction | Cytotoxicity against A549 lung cancer cells | [17][18] |

| 5-(Pyridin-2-yl)thiazoles | ALK5 | Inhibition of TGF-β signaling | [19] |

| Pyridine-thiazole hybrids | PARP1 (potential) | Antiproliferative activity against various cancer cell lines | [4][7] |

Conclusion and Future Perspectives

The journey of pyridinyl-thiazole compounds from their synthetic origins in fundamental heterocyclic chemistry to their current status as a privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. The initial discovery of their anti-inflammatory properties through the inhibition of p38 MAP kinase was a watershed moment that propelled this class of compounds into the limelight. The deep understanding of their structure-activity relationships has not only led to the development of potent and selective inhibitors but has also provided a blueprint for the design of new molecules targeting other disease areas, most notably cancer.

The future of pyridinyl-thiazole research remains bright. The ongoing exploration of novel synthetic methodologies will undoubtedly lead to even greater chemical diversity. Furthermore, the application of computational chemistry and machine learning will enable a more rapid and rational design of next-generation pyridinyl-thiazole-based therapeutics with improved efficacy, selectivity, and safety profiles. The rich history of this scaffold suggests that it will continue to be a source of innovative medicines for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Thiazole - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 7. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability and Decomposition of 4-(Pyridin-2-yl)thiazole-2-carboxylic Acid

Introduction

4-(Pyridin-2-yl)thiazole-2-carboxylic acid, a heterocyclic compound with the molecular formula C₉H₆N₂O₂S and a molecular weight of approximately 206.22 g/mol , stands as a molecule of significant interest within the realms of medicinal chemistry and materials science.[1][2] Its structure, featuring both a pyridine and a thiazole moiety, imparts a range of biological activities, including antimicrobial and anticancer properties, as well as potential for enzyme inhibition.[1] The utility of this compound in drug development and organic synthesis is intrinsically linked to its chemical and physical stability.[1][3] A thorough understanding of its thermodynamic properties and decomposition pathways is therefore paramount for its effective application, ensuring the integrity and efficacy of resulting pharmaceutical formulations and materials.

This technical guide provides a comprehensive analysis of the thermodynamic stability and decomposition of this compound. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols to assess the stability of this and similar heterocyclic compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂S | [1][2] |

| Molecular Weight | ~206.22 g/mol | [1][2] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 93-97 °C (Dec) | [3] |

Thermodynamic Stability and Decomposition Pathway

The thermodynamic stability of this compound is a critical parameter for its handling, storage, and application. In the solid state, the compound exhibits high kinetic stability, with no significant weight loss observed up to approximately 300 °C.[1] Beyond this temperature, it undergoes a characteristic decomposition process.

The primary decomposition pathway is a single-step decarboxylative pyrolysis.[1] This endothermic process involves the loss of carbon dioxide (CO₂), resulting in the formation of the parent compound, 4-(pyridin-2-yl)thiazole. The onset temperature for this decomposition is approximately 320 °C.[1] The enthalpy of decarboxylation for similar heteroaromatic carboxylic acids is estimated to be in the range of 150–170 kJ mol⁻¹.[1]

Caption: Primary decomposition pathway of this compound.

It is crucial to note that in the presence of oxygen, the decomposition becomes more complex. Above 350 °C, the compound will char and undergo exothermic combustion, producing oxides of sulfur (SOx) and nitrogen (NOx).[1] For preparative thermal work, conducting the process under an inert atmosphere is highly recommended to ensure a clean decarboxylation reaction.[1]

Experimental Assessment of Thermal Stability

A robust evaluation of the thermal stability of this compound necessitates the use of specialized analytical techniques. The two primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition and quantifying mass loss.

Experimental Protocol: TGA of this compound

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for both temperature and mass.

-

Select an appropriate sample pan (e.g., platinum or alumina).

-

Tare the sample pan.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the finely ground this compound into the tared sample pan.

-

-

Experimental Parameters:

-

Atmosphere: High-purity nitrogen (or argon) at a flow rate of 20-50 mL/min to maintain an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the mass change and temperature continuously.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Quantify the mass loss associated with the decomposition step. A mass loss corresponding to the molar mass of CO₂ (approximately 21.3%) would confirm the decarboxylation mechanism.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition.

Experimental Protocol: DSC of this compound

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy.

-

Use hermetically sealed aluminum pans to contain any evolved gases.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into a tared aluminum pan.

-

Hermetically seal the pan.

-

Prepare an empty, sealed aluminum pan as a reference.

-

-

Experimental Parameters:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic or exothermic peaks. The melting point will appear as a sharp endothermic peak. The decomposition will likely appear as a broader endothermic peak.

-

Determine the onset temperature and the peak temperature of the decomposition event.

-

Calculate the enthalpy of decomposition (ΔHdecomp) by integrating the area under the decomposition peak.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Factors Influencing Stability

The stability of this compound can be influenced by several external factors:

-

Atmosphere: As previously mentioned, the presence of oxygen can lead to oxidative decomposition at higher temperatures.[1] An inert atmosphere is crucial for achieving clean decarboxylation.

-

Heating Rate: In thermal analysis, the heating rate can affect the observed decomposition temperature. Higher heating rates tend to shift the decomposition to higher temperatures.

-

Impurities: The presence of impurities, such as residual solvents or catalysts from the synthesis process, can potentially lower the decomposition temperature.

-

Physical Form: The crystallinity and particle size of the solid can influence the kinetics of decomposition. Amorphous material may exhibit lower thermal stability compared to a highly crystalline form.

Implications for Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) like this compound is a critical consideration in drug development.

-

Formulation: The decomposition temperature dictates the maximum temperature that can be used during formulation processes such as milling, granulation, and tableting.

-

Storage and Shelf-life: The high thermal stability up to 300 °C suggests good long-term stability at ambient storage conditions, which is favorable for shelf-life.

-

Polymorphism: Understanding the thermal behavior through DSC can help in identifying and characterizing different polymorphic forms, which can have different stabilities and bioavailabilities.

-

Compatibility: The thermal analysis data is essential for assessing the compatibility of the API with various excipients used in pharmaceutical formulations.

Conclusion

This compound is a thermally stable compound in the solid state, with its primary decomposition pathway being decarboxylation at temperatures above 300 °C. A comprehensive understanding of its thermodynamic properties, elucidated through techniques like TGA and DSC, is fundamental for its successful application in research and development, particularly in the pharmaceutical industry. The experimental protocols and insights provided in this guide offer a robust framework for assessing the thermal stability of this and other related heterocyclic compounds, ensuring their quality, safety, and efficacy.

References

The Ascendant Therapeutic Trajectory of Pyridinyl-Thiazole Derivatives: A Technical Guide for Drug Discovery

Foreword

The confluence of the pyridine and thiazole heterocyclic rings has given rise to a class of compounds with remarkable pharmacological versatility. Pyridinyl-thiazole derivatives have emerged from the crucible of medicinal chemistry as potent and selective modulators of a diverse array of biological targets. This technical guide, intended for researchers, scientists, and drug development professionals, eschews a conventional template to instead provide a fluid, in-depth exploration of the burgeoning therapeutic applications of these fascinating molecules. Herein, we dissect the causal logic behind experimental designs, present self-validating protocols, and ground our assertions in a comprehensive body of scientific literature. Our journey will traverse the landscape of oncology, inflammation, infectious diseases, and neurodegeneration, illuminating the path from molecular design to potential clinical translation.

I. The Anticancer Potential: Targeting the Engines of Malignancy

The aberrant signaling cascades that drive cancer progression present a complex web of therapeutic targets. Pyridinyl-thiazole derivatives have demonstrated significant promise in disrupting these networks through a variety of mechanisms.

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer activity of pyridinyl-thiazole derivatives is not monolithic; rather, it stems from their ability to engage multiple, often interconnected, cellular pathways.

One of the primary mechanisms is the inhibition of protein and lipid kinases . These enzymes are critical regulators of cell growth, proliferation, and survival. Specific kinases targeted by pyridinyl-thiazole derivatives include:

-

c-Met Kinase: Implicated in leukemias.

-

Cyclin-Dependent Kinase 1 (CDK1): A key regulator of the cell cycle, its inhibition is a strategy against melanoma.

-

CLK1: Targeted in human breast cancer cell lines.

-

PI3Kα: A central node in a signaling pathway frequently dysregulated in human colon cancer.[1]

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Key drivers in many solid tumors.

Beyond kinase inhibition, certain pyridinyl-thiazole derivatives have been shown to induce genetic instability in tumor cells . This can be achieved through the inhibition of Poly (ADP-ribose) polymerase (PARP1), an enzyme crucial for DNA repair.[1][2] By crippling the cancer cell's ability to repair DNA damage, these compounds can lead to apoptosis. Furthermore, some derivatives directly interact with DNA, distorting its structure and further contributing to genomic instability.[1]

Flow cytometry studies have also revealed that these compounds can induce apoptosis , or programmed cell death, a desirable outcome in cancer therapy.[3]

dot graph "Anticancer Mechanisms of Pyridinyl-Thiazole Derivatives" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];